5,6,7,8-Tetrahydro-6-[propyl[2-(3-thienyl)ethyl]amino]-1-naphthalenol
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Overview
Description
5,6,7,8-Tetrahydro-6-[propyl[2-(3-thienyl)ethyl]amino]-1-naphthalenol is a synthetic organic compound that belongs to the class of tetralin derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-6-[propyl[2-(3-thienyl)ethyl]amino]-1-naphthalenol typically involves multi-step organic reactions. A common approach might include:
Formation of the Tetralin Core: This can be achieved through cyclization reactions involving aromatic precursors.
Introduction of the Hydroxyl Group: Hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Attachment of the Amino Side Chain: This step may involve nucleophilic substitution reactions where the amino group is introduced using reagents like alkyl halides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives with different functional groups.
Substitution: The amino group can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while substitution could introduce various functional groups.
Scientific Research Applications
5,6,7,8-Tetrahydro-6-[propyl[2-(3-thienyl)ethyl]amino]-1-naphthalenol may have applications in various fields:
Chemistry: As a precursor or intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the production of pharmaceuticals or other chemical products.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-6-[propyl[2-(3-thienyl)ethyl]amino]-1-naphthalenol would depend on its specific biological targets. It may interact with receptors, enzymes, or other proteins to exert its effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(N-n-Propyl-N-3-thienylethylamino)-tetralin
- 5-Hydroxy-2-(N-n-Propylamino)-tetralin
- 3-Thienylethylamino-tetralin
Uniqueness
5,6,7,8-Tetrahydro-6-[propyl[2-(3-thienyl)ethyl]amino]-1-naphthalenol is unique due to the specific combination of functional groups and the tetralin core structure. This uniqueness may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
6-[propyl(2-thiophen-3-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NOS/c1-2-10-20(11-8-15-9-12-22-14-15)17-6-7-18-16(13-17)4-3-5-19(18)21/h3-5,9,12,14,17,21H,2,6-8,10-11,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRKSVACMIQFDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC1=CSC=C1)C2CCC3=C(C2)C=CC=C3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60907107 |
Source
|
Record name | 6-{Propyl[2-(thiophen-3-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60907107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102121-00-6 |
Source
|
Record name | N 0734 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102121006 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-{Propyl[2-(thiophen-3-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60907107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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